5-Ethoxy-6-methylpyridin-2-amine 5-Ethoxy-6-methylpyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 73101-79-8
VCID: VC2048747
InChI: InChI=1S/C8H12N2O/c1-3-11-7-4-5-8(9)10-6(7)2/h4-5H,3H2,1-2H3,(H2,9,10)
SMILES: CCOC1=C(N=C(C=C1)N)C
Molecular Formula: C8H12N2O
Molecular Weight: 152.19 g/mol

5-Ethoxy-6-methylpyridin-2-amine

CAS No.: 73101-79-8

Cat. No.: VC2048747

Molecular Formula: C8H12N2O

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

5-Ethoxy-6-methylpyridin-2-amine - 73101-79-8

Specification

CAS No. 73101-79-8
Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
IUPAC Name 5-ethoxy-6-methylpyridin-2-amine
Standard InChI InChI=1S/C8H12N2O/c1-3-11-7-4-5-8(9)10-6(7)2/h4-5H,3H2,1-2H3,(H2,9,10)
Standard InChI Key BATUATIMONERQY-UHFFFAOYSA-N
SMILES CCOC1=C(N=C(C=C1)N)C
Canonical SMILES CCOC1=C(N=C(C=C1)N)C

Introduction

Chemical Identity and Classification

5-Ethoxy-6-methylpyridin-2-amine (CAS No.: 73101-79-8) is a substituted pyridine compound with an amine group at the 2-position, an ethoxy group at the 5-position, and a methyl group at the 6-position of the pyridine ring. This specific substitution pattern contributes to its unique chemical behavior and reactivity profile. The compound belongs to the broader class of aminopyridines, which are important heterocyclic compounds in medicinal and synthetic chemistry.

Basic Chemical Properties

The basic chemical properties of 5-Ethoxy-6-methylpyridin-2-amine are summarized in Table 1 below:

PropertyValueSource
Molecular FormulaC₈H₁₂N₂O
Molecular Weight152.19 g/mol
IUPAC Name5-ethoxy-6-methylpyridin-2-amine
CAS Number73101-79-8
Canonical SMILESCCOC1=C(N=C(C=C1)N)C
InChI KeyBATUATIMONERQY-UHFFFAOYSA-N

Structural Characteristics

The structure of 5-Ethoxy-6-methylpyridin-2-amine features a pyridine ring with three substituents:

  • An amino group (-NH₂) at the 2-position, which contributes to the compound's basicity and potential for hydrogen bonding

  • An ethoxy group (-OCH₂CH₃) at the 5-position, which affects the electron distribution in the ring

  • A methyl group (-CH₃) at the 6-position, which provides additional steric effects

These structural elements collectively influence the compound's chemical reactivity, solubility, and biological interactions.

Physical Properties

The physical properties of 5-Ethoxy-6-methylpyridin-2-amine provide important insights into its behavior in various environments and its potential applications.

Physical State and Appearance

Limited information is available regarding the physical appearance of 5-Ethoxy-6-methylpyridin-2-amine, but it is generally described as a solid compound .

Thermodynamic Properties

The available thermodynamic properties of 5-Ethoxy-6-methylpyridin-2-amine are summarized in Table 2:

PropertyValueSource
Boiling Point261.3 °C at 760 mmHg
Density1.073 g/cm³
Flash Point111.8 °C
Melting PointNot Available

Synthesis Methods and Preparation

The synthesis of 5-Ethoxy-6-methylpyridin-2-amine is of significant interest for researchers and industry professionals who require this compound for various applications.

Related Pyridine Derivative Synthesis

Information from a related patent (US5332824A) describes a process for preparing 2-amino-5-methyl-pyridine, which shares some structural similarities with 5-Ethoxy-6-methylpyridin-2-amine . This process involves:

  • Reaction of 3-methyl-pyridine 1-oxide with trimethylamine and an electrophilic compound

  • Formation of an intermediate ammonium salt

  • Treatment with hydrogen bromide at elevated temperatures

  • Basic workup and extraction to obtain the final aminopyridine product

Similar methodologies might be adapted for the synthesis of 5-Ethoxy-6-methylpyridin-2-amine, with additional steps to introduce the ethoxy group at the 5-position.

Chemical Reactivity

The reactivity of 5-Ethoxy-6-methylpyridin-2-amine is influenced by its structural features, particularly the three functional groups attached to the pyridine core.

Functional Group Reactivity

The compound contains three main reactive sites:

  • Amino Group (-NH₂): This primary amine can participate in various reactions including:

    • Acylation to form amides

    • Alkylation to form secondary and tertiary amines

    • Nucleophilic substitution reactions

    • Formation of imines and Schiff bases

  • Ethoxy Group (-OCH₂CH₃): This ether functionality can undergo:

    • Cleavage under strong acidic conditions

    • Substitution reactions under specific catalytic conditions

    • Limited participation in coordination with metals

  • Pyridine Ring: The heterocyclic nitrogen and the aromatic system can engage in:

    • Electrophilic substitution reactions (though less readily than benzene)

    • Nucleophilic substitution reactions (more readily than benzene)

    • Coordination with metals through the pyridine nitrogen

Applications and Research Findings

5-Ethoxy-6-methylpyridin-2-amine has several potential applications in various fields, particularly in medicinal chemistry and organic synthesis.

Synthetic Utility

The compound can serve as a versatile building block in organic synthesis:

  • Intermediate Compound: 5-Ethoxy-6-methylpyridin-2-amine can function as an intermediate for the preparation of more complex molecules, including potential agrochemicals and pharmaceuticals .

  • Functionalization Platform: The presence of the amino group provides a handle for further functionalization, allowing for the creation of diverse derivatives with potentially enhanced properties or activities.

Hazard StatementsCodeDescriptionSource
H302Harmful if swallowed
H315Causes skin irritation
H319/H320Causes serious eye irritation
H335May cause respiratory irritation

Precautionary Measures

The following precautionary statements are recommended when handling 5-Ethoxy-6-methylpyridin-2-amine :

Precautionary StatementCodeDescriptionSource
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P264Wash thoroughly after handling
P271Use only outdoors or in a well-ventilated area
P280Wear protective gloves/protective clothing/eye protection/face protection
P302+P352IF ON SKIN: Wash with plenty of water
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P332+P317If skin irritation occurs: Get medical help
P362+P364Take off contaminated clothing and wash it before reuse
P403+P233Store in a well-ventilated place. Keep container tightly closed
P405Store locked up
P501Dispose of contents/container to an appropriate treatment and disposal facility
QuantityPrice (EUR)Source
100 mg162.00 €
250 mg190.00 €
1 g232.00 €
5 g1,044.00 €

Pricing from another supplier (Acros PharmaTech) in USD :

QuantityPrice (USD)Source
1 g$192.11
5 g$768.44
10 g$1,440.83

These prices indicate that 5-Ethoxy-6-methylpyridin-2-amine is a specialty chemical with relatively high cost, typical for research-grade compounds with specific applications.

Comparison with Structural Analogues

Comparing 5-Ethoxy-6-methylpyridin-2-amine with its structural analogues provides insights into structure-activity relationships and potential applications.

Structurally Related Compounds

Several compounds share structural similarities with 5-Ethoxy-6-methylpyridin-2-amine:

  • 2-Amino-5-methyl-pyridine: Lacks the ethoxy group at the 5-position and the methyl group at the 6-position. This compound is mentioned in a patent as an intermediate for preparing agrochemicals .

  • 5-(Benzyloxy)pyridin-2-amine: Features a benzyloxy group instead of an ethoxy group at the 5-position and lacks the methyl group at the 6-position.

  • 5-Ethyl-2-methylpyridin-4-amine: Has an ethyl group at the 5-position, a methyl group at the 2-position, and an amino group at the 4-position, representing a different substitution pattern on the pyridine ring .

Structure-Activity Relationships

The specific substitution pattern of 5-Ethoxy-6-methylpyridin-2-amine—with the ethoxy group at the 5-position and the methyl group at the 6-position—likely influences its chemical behavior and biological activity in ways that distinguish it from similar compounds:

  • The ethoxy group at the 5-position affects the electron distribution in the ring, potentially influencing reactivity and binding interactions.

  • The methyl group at the 6-position provides steric effects that may impact the compound's conformation and interactions with biological targets.

  • The 2-amino group is a common feature in many bioactive pyridine derivatives and often serves as a key pharmacophore in medicinal chemistry.

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